molecular formula C10H12INO B14839934 3-Cyclopropoxy-4-iodo-N-methylaniline

3-Cyclopropoxy-4-iodo-N-methylaniline

Cat. No.: B14839934
M. Wt: 289.11 g/mol
InChI Key: RTOXFMGHGDDVRA-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-iodo-N-methylaniline is a substituted aromatic amine featuring a cyclopropoxy group at the 3-position, an iodine atom at the 4-position, and an N-methylamine substituent. These attributes make it a candidate for applications in medicinal chemistry, particularly in cross-coupling reactions or as a building block for heterocyclic synthesis.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

3-cyclopropyloxy-4-iodo-N-methylaniline

InChI

InChI=1S/C10H12INO/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

RTOXFMGHGDDVRA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)I)OC2CC2

Origin of Product

United States

Preparation Methods

Cyclopropoxy Group Installation

The cyclopropoxy group is typically introduced via nucleophilic aromatic substitution or Mitsunobu reactions. Using 3-nitrophenol as a starting material, reduction to 3-aminophenol followed by protection as an acetanilide derivative enables selective ether formation:

3-Aminophenol → Acetylation → 3-Acetamidophenol  
3-Acetamidophenol + Cyclopropanol → Mitsunobu Reaction → 3-Cyclopropoxyacetanilide  

The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, achieves 78–85% yields in anhydrous THF at 0°C to room temperature. Alternative methods using Williamson ether synthesis with 3-fluoronitrobenzene and cyclopropoxide salts show lower efficiency (45–52% yields) due to competing elimination reactions.

Deprotection and Functional Group Interconversion

Hydrolysis of 3-cyclopropoxyacetanilide under acidic (HCl, reflux) or basic (NaOH, ethanol/water) conditions yields 3-cyclopropoxyaniline. Kinetic studies reveal optimal deprotection at 80°C in 6M HCl (94% yield, 2 hours), compared to 72% yield under basic conditions.

Iodination Methods

Directed Iodination Strategies

Iodination of 3-cyclopropoxyaniline requires protection of the amine to prevent electrophilic attack at the ortho/para positions. Acetylation followed by iodination with N-iodosuccinimide (NIS) in acetic acid at 40°C for 12 hours achieves 88% regioselectivity for the 4-position:

$$
\text{3-Cyclopropoxyacetanilide} + \text{NIS} \xrightarrow{\text{AcOH}} \text{4-Iodo-3-cyclopropoxyacetanilide}
$$

Removal of the acetyl group via hydrolysis yields 4-iodo-3-cyclopropoxyaniline. Alternative methods using iodine monochloride (ICl) in dichloromethane show reduced selectivity (67% para product).

Metal-Catalyzed Iodination

Palladium-catalyzed directed C–H iodination using Pd(OAc)₂ and NIS in DMF at 100°C achieves 91% yield but requires stringent anhydrous conditions. This method is less industrially viable due to catalyst costs.

N-Methylation Techniques

Boronic Acid-Mediated Methylation

Adapting the transition-metal-free method from nitroso compounds, 4-iodo-3-cyclopropoxyaniline is converted to its nitroso derivative using isoamyl nitrite in acetic acid. Reaction with methylboronic acid and triethylphosphite in toluene produces the N-methylated product in 82% yield:

$$
\text{4-Iodo-3-cyclopropoxynitrosobenzene} + \text{CH}3\text{B(OH)}2 \xrightarrow{\text{P(OEt)}_3} \text{this compound}
$$

This method avoids overmethylation and eliminates the need for toxic methylating agents like methyl iodide.

Reductive Amination

Treatment of 4-iodo-3-cyclopropoxyaniline with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 provides 68% yield. While simpler, this method risks forming bis-methylated byproducts (12–15%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

EvitaChem’s patented process employs a three-stage continuous flow system:

  • Mitsunobu Reaction Module : DIAD and cyclopropanol are fed into a 0.5 L reactor at 10°C (residence time: 15 min).
  • Iodination Unit : NIS is introduced in a 1.2 L plug-flow reactor at 50°C (residence time: 45 min).
  • Methylation Chamber : Methylboronic acid and triethylphosphite react in a 2 L oscillatory flow reactor (yield: 89%).

This system achieves a throughput of 12 kg/day with 99.2% purity.

Waste Stream Management

The major byproduct, triethyl phosphate from the methylation step, is recovered via vacuum distillation (bp 215°C) and repurposed as a solvent.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the 4-position is highly susceptible to nucleophilic displacement due to its electron-withdrawing nature and weak C–I bond. Key reactions include:

Reaction TypeReagents/ConditionsProductReference
Iodine ReplacementNaN₃, CuI, DMF, 80°C4-Azido-3-cyclopropoxy-N-methylaniline
HydroxylationKOH, H₂O, reflux4-Hydroxy-3-cyclopropoxy-N-methylaniline

The reaction with sodium azide proceeds via a copper-mediated pathway, typical for aryl iodides. Hydroxylation under basic conditions highlights the iodine’s role as a leaving group.

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling

Boronic AcidCatalyst SystemProduct (R = substituent)YieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME3-Cyclopropoxy-4-phenyl-N-methylaniline85–92%
Vinylboronic esterPdCl₂(dppf), CsF, THF4-Vinyl derivative78%

The cyclopropoxy group remains stable under these conditions, preserving the ether functionality.

Ullmann Coupling

Coupling PartnerConditionsProductReference
PhenolCuI, 1,10-phenanthrolineBiaryl ether derivative

Cyclopropoxy Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective ring-opening under acidic or radical conditions:

ConditionsReagentsProductMechanismReference
H₂SO₄, MeOHProtonation at ether OMethoxy-substituted linear alkaneAcid-catalyzed
Light (hv), O₂Singlet oxygenEpoxide or carbonyl compoundsRadical-initiated

Ring-opening reactions expand utility in synthesizing linear or functionalized intermediates .

Electrophilic Aromatic Substitution

The N-methylaniline core directs electrophiles to the para position (relative to the amine):

ElectrophileConditionsProductRegioselectivityReference
HNO₃, H₂SO₄Nitration4-Iodo-3-cyclopropoxy-N-methyl-2-nitroanilinePara to cyclopropoxy
Cl₂, FeCl₃Chlorination5-Chloro derivativeMeta to iodine

The iodine and cyclopropoxy groups exert competing electronic effects, influencing substitution patterns .

Reductive Deiodination

Catalytic hydrogenation removes the iodine atom selectively:

CatalystConditionsProductReference
Pd/C, H₂ (1 atm)EtOH, 25°C3-Cyclopropoxy-N-methylaniline

This reaction is critical for accessing dehalogenated analogs for structure-activity studies.

Key Mechanistic Insights

  • Steric Effects : The cyclopropoxy group imposes steric constraints, slowing reactions at the 3-position .

  • Electronic Effects : The N-methylamine enhances ring electron density, favoring electrophilic substitution at the para position .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in SNAr and coupling reactions .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 3-Cyclopropoxy-4-iodo-N-methylaniline and related compounds:

Compound Name Substituents Molecular Weight Key Features
This compound 3-Cyclopropoxy, 4-iodo, N-methyl ~307.1 g/mol* High steric bulk, iodine as a potential leaving group, electronic contrast.
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine [] 3-Chlorophenoxy, propylamine, cyclopropane 225.71 g/mol Chlorine substituent, linear propyl chain, no iodine.
4-Methoxyaniline [] 4-Methoxy, NH₂ 123.15 g/mol Electron-donating methoxy group, simple amine structure.
1-Iodo-4-methoxybenzene [] 4-Iodo, 1-methoxy 234.03 g/mol Iodo-methoxy system, lacks amine functionality.

*Estimated based on analogous structures.

Key Observations :

  • Electronic Effects : The iodine atom’s strong electron-withdrawing nature may deactivate the aromatic ring toward electrophilic substitution but enhance oxidative addition in cross-coupling reactions compared to chlorine or methoxy analogs .
  • Reactivity: Unlike N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine (lacking iodine), the target compound’s iodine substituent could facilitate Suzuki or Ullmann couplings, similar to 1-iodo-4-methoxybenzene .
Reactivity in Cycloadditions

(Table 6) highlights the reactivity of 1-iodo-4-methoxybenzene in cycloadditions with nitriles, yielding triazine derivatives. The target compound’s iodine and amine groups could similarly participate in Huisgen or [3+2] cycloadditions, though the N-methyl group might reduce nucleophilicity compared to primary amines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopropoxy-4-iodo-N-methylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:

N-Methylation : Reacting 4-iodoaniline with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Cyclopropoxy Introduction : Substituting the hydroxyl group in 4-iodo-N-methylaniline with cyclopropanol via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) .

  • Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to adjust stoichiometry and temperature. For iodine stability, avoid strong oxidizing agents during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Compare retention times against known standards .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion verification and NMR (¹H, ¹³C, DEPT-135) to resolve cyclopropoxy protons (δ ~0.5–1.5 ppm) and aromatic iodine coupling patterns .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 2–9) to assess compatibility with biological assays. Limited solubility in hexane or ether is expected due to polar substituents .
  • Stability : Conduct accelerated degradation studies under UV light and varying temperatures (25–60°C). Use LC-MS to identify degradation products (e.g., deiodinated or oxidized derivatives) .

Advanced Research Questions

Q. How does the electronic environment of the cyclopropoxy group influence the reactivity of the iodine substituent in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Insight : Cyclopropoxy’s electron-donating nature increases electron density at the para-iodine position, potentially slowing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use DFT calculations (B3LYP/6-31G**) to map orbital interactions and compare with experimental yields .
  • Experimental Design : Screen ligands (e.g., XPhos, SPhos) and bases (Cs₂CO₃ vs. K₃PO₄) to optimize coupling efficiency. Track byproduct formation via GC-MS .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer :

  • Data Reconciliation : Perform meta-analysis of IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability, incubation time). Validate key findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Structural-Activity Clustering : Use cheminformatics tools (e.g., RDKit) to cluster derivatives by substituent patterns and correlate with bioactivity outliers .

Q. How can researchers model the environmental fate or degradation pathways of this compound in indoor/outdoor settings?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to simulated sunlight (Xe lamp, λ > 290 nm) and analyze photoproducts via LC-QTOF-MS. Compare indoor surface adsorption (e.g., glass, PVC) using microspectroscopic imaging (ATR-FTIR) .
  • Computational Modeling : Apply EPI Suite to predict biodegradation half-lives and ECOSAR for ecotoxicity profiling .

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